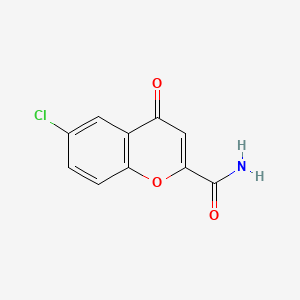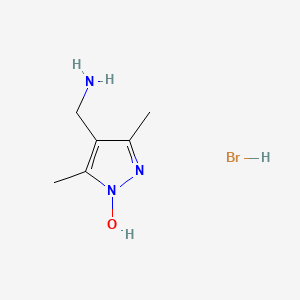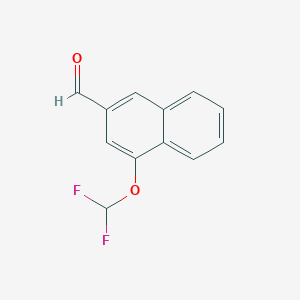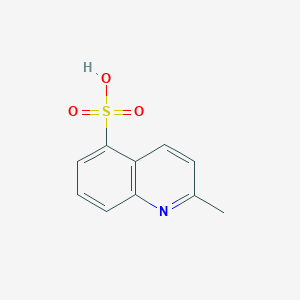
4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-oxo-4h-chromene-2-carboxamide is a chemical compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields.
Preparation Methods
The synthesis of 6-chloro-4-oxo-4h-chromene-2-carboxamide typically involves the reaction of 6-chloro-4-oxo-4h-chromene-2-carboxylic acid with appropriate amines under specific conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-chloro-4-oxo-4h-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-4h-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound’s cytotoxic effects are believed to result from its ability to induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
6-chloro-4-oxo-4h-chromene-2-carboxamide can be compared with other similar compounds in the chromene family, such as:
6-chloro-4-oxo-4h-chromene-2-carboxylic acid: This compound is a precursor in the synthesis of 6-chloro-4-oxo-4h-chromene-2-carboxamide.
6-chloro-4-oxo-4h-chromene-3-carbaldehyde: Another derivative with potential biological activities.
6-chloro-2-methyl-4h-chromen-4-one: A related compound with different substituents that may exhibit distinct biological properties.
The uniqueness of 6-chloro-4-oxo-4h-chromene-2-carboxamide lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
33544-16-0 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14) |
InChI Key |
CKWNAIFHYXTWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)





